molecular formula C14H18N2O B7016395 N-(1-phenylpiperidin-4-yl)prop-2-enamide

N-(1-phenylpiperidin-4-yl)prop-2-enamide

Cat. No.: B7016395
M. Wt: 230.31 g/mol
InChI Key: CZSYALQHECLBQL-UHFFFAOYSA-N
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Description

N-(1-phenylpiperidin-4-yl)prop-2-enamide is a synthetic chemical compound of interest in specialized pharmacological research. This molecule features a piperidine scaffold, a structure common in many substances with known activity on opioid receptors . The prop-2-enamide (acrylamide) group is a notable feature that distinguishes it from other compounds in this class and may influence its binding affinity and metabolic stability. As a research chemical, its primary value lies in its use as a reference standard or structural analog in investigative studies. Potential research applications include, but are not limited to, structure-activity relationship (SAR) studies to map pharmacological profiles, metabolic pathway investigations, and analytical method development. The specific biological activity, mechanism of action, and binding affinity for targets such as mu (MOP), delta (DOP), or kappa (KOP) opioid receptors have not been characterized and remain an area for scientific inquiry . This product is provided as a high-purity material to ensure consistent and reliable results in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all unknown compounds with appropriate safety protocols.

Properties

IUPAC Name

N-(1-phenylpiperidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-14(17)15-12-8-10-16(11-9-12)13-6-4-3-5-7-13/h2-7,12H,1,8-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSYALQHECLBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Intermediate Synthesis

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using gradients of heptane/ethyl acetate (100:0 → 70:30) or dichloromethane/methanol (100:0 → 95:5). Reverse-phase chromatography (C18, water/MeCN) may enhance purity for compounds with polar functional groups.

Spectroscopic Validation

  • 1^1H NMR : Key signals include the acrylamide vinyl protons (δ 5.8–6.6 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm).

  • GC-MS : Molecular ion peaks align with the calculated molecular weight (272.4 g/mol).

Optimization and Yield Considerations

Reaction Efficiency

Reported yields for analogous acrylamides range from 28% to 51% , influenced by steric hindrance and electronic effects of substituents. For instance, bulky groups on the piperidine nitrogen reduce nucleophilicity, necessitating extended reaction times or elevated temperatures.

Alternative Acylating Agents

While acryloyl chloride is standard, in situ generation of acryloyl chloride from acrylic acid and oxalyl chloride has been documented. This method minimizes handling hazardous reagents but requires stringent moisture control.

Comparative Analysis of Synthetic Methods

Parameter Method A () Method B ()
Solvent DichloromethaneAcetonitrile
Base TriethylaminePyridine
Temperature 0°C → RTRT
Purification Silica gel (heptane/EtOAc)Reverse-phase (C18)
Yield 28–51%53–65% (analogous amides)

Chemical Reactions Analysis

N-(1-phenylpiperidin-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

Acrylfentanyl has been studied for its interactions with opioid receptors, particularly the mu-opioid receptor (MOR). Its binding affinity to these receptors leads to significant analgesic effects but also raises concerns regarding potential abuse and dependence. Research indicates that acrylfentanyl may serve as a reference standard in forensic toxicology to identify and quantify fentanyl analogs .

Cancer Therapy

Recent studies have explored the potential anticancer properties of piperidine derivatives, including acrylfentanyl analogs. For instance, compounds derived from piperidine have demonstrated cytotoxicity against various cancer cell lines. One study highlighted a piperidine-based compound that showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . This suggests that acrylfentanyl and its derivatives could be investigated further for their therapeutic efficacy in oncology.

Neurological Disorders

Research has also focused on the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Some studies indicate that compounds with piperidine moieties can inhibit key enzymes involved in cholinergic signaling, potentially offering new avenues for treatment . The dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by certain analogs has been associated with improved cognitive function in preclinical models.

Case Studies

Study Focus Findings
Study 1Cancer therapyAcrylfentanyl derivatives showed enhanced cytotoxicity against FaDu tumor cells compared to bleomycin .
Study 2Neurological disordersPiperidine-based compounds exhibited dual inhibition of AChE and BuChE, suggesting potential for Alzheimer's treatment .
Study 3Analytic chemistryAcrylfentanyl serves as a reference standard for identifying fentanyl analogs in forensic samples.

Mechanism of Action

N-(1-phenylpiperidin-4-yl)prop-2-enamide exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects and euphoria. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Acryloylfentanyl
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Class Notable Properties
Acryloylfentanyl Piperidin-4-yl 1-(2-Phenylethyl), N-phenylacrylamide 339.45 Synthetic Opioid (NPS) High μ-opioid receptor affinity; rapid onset
Fentanyl Piperidin-4-yl 1-Phenethyl, N-phenylpropanamide 336.47 Synthetic Opioid Potent analgesic (50–100x morphine)
Acetylfentanyl Piperidin-4-yl 1-Phenethyl, N-phenylacetamide 322.43 Synthetic Opioid (NPS) Lower potency than fentanyl
β-Hydroxythiofentanyl Piperidin-4-yl 1-(2-Hydroxy-2-thiophenylethyl), N-phenylpropanamide 382.51 Synthetic Opioid (NPS) Hydroxyl group enhances solubility
W-18 Piperidin-2-ylidene 4-Nitrophenylethyl, 4-chlorophenylsulfonamide 416.29 Non-opioid (misreported as opioid) Structurally distinct; lacks opioid activity

Key Structural Differences :

  • Piperidine Substitution : Acryloylfentanyl and fentanyl share a piperidin-4-yl core, whereas W-18 () and W-15 use a piperidin-2-ylidene scaffold, drastically reducing opioid receptor affinity .
  • Acrylamide vs.
  • Phenethyl vs. Thiophene Modifications : β-Hydroxythiofentanyl () incorporates a thiophene ring and hydroxyl group, enhancing polarity and possibly reducing blood-brain barrier penetration compared to acryloylfentanyl .
Pharmacological and Toxicological Comparisons
  • Receptor Affinity : Acryloylfentanyl exhibits high μ-opioid receptor binding, though its potency is slightly lower than fentanyl due to reduced lipophilicity from the acrylamide group .
  • Metabolism: The acrylamide moiety is metabolized via cytochrome P450 (CYP3A4/2D6) into inactive metabolites, whereas fentanyl undergoes N-dealkylation to norfentanyl, a longer-lasting metabolite .
  • Toxicity : Acryloylfentanyl’s narrow therapeutic index (similar to fentanyl) increases overdose risk. In contrast, W-18 lacks opioid activity, with toxicity linked to off-target effects .
Clinical and Regulatory Status
  • Legal Status : Acryloylfentanyl is classified as a Schedule I substance in multiple jurisdictions due to overdose outbreaks .
  • Therapeutic Analogues : Osimertinib (), an anticancer drug with a prop-2-enamide group, highlights the moiety’s versatility but lacks opioid activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(1-phenylpiperidin-4-yl)prop-2-enamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves coupling 1-phenylpiperidin-4-amine with acryloyl chloride under inert conditions. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis .
  • Temperature : Maintain 0–5°C during acryloyl chloride addition to prevent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires strict stoichiometric control and inert atmosphere .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm for axial/equatorial protons) and the enamide moiety (δ 6.0–6.5 ppm for vinyl protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 245.1652 for C14H17N2O) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment .

Q. How can computational tools predict the stability and reactivity of This compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess conformational preferences of the piperidine ring and enamide group.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for derivatization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of N-(1-phenylpireonidin-4-yl)prop-2-enamide?

  • Methodological Answer :

  • Data Collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R1/wR2 residuals (<5%) and a "Goodness of Fit" (GoF) near 1.0 .
  • Case Study : A similar piperidine derivative showed torsional angles of 172.5° for the enamide group, confirming planarity .

Q. What experimental strategies address discrepancies between computational predictions and observed reactivity in derivatization reactions?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 25°C vs. 80°C) to isolate intermediates.
  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to trace proton exchange in acidic/basic conditions .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect transient intermediates .

Q. How do electronic effects of substituents on the piperidine ring influence the compound’s bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to enhance binding affinity to serotonin receptors, as seen in analogous compounds .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., monoamine oxidase). Validate with in vitro assays (IC50 measurements) .

Q. What in vitro assays are suitable for evaluating the metabolic stability of This compound?

  • Methodological Answer :

  • Hepatic Microsome Assay : Incubate with rat/human liver microsomes (37°C, NADPH-regenerating system). Monitor depletion via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

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